4-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]butanamide
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Overview
Description
- Quinazoline derivatives have been studied for their potential as anticancer agents, kinase inhibitors, and anti-inflammatory agents.
4-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]butanamide: , also known by its chemical formula , is a compound with interesting pharmacological properties.
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation of 4-hydroxyquinazoline-2-carboxylic acid with 1-phenyl-1H-tetrazole-5-carbaldehyde, followed by amidation with butanoyl chloride.
Reaction Conditions: These reactions are typically carried out in organic solvents (e.g., dichloromethane or dimethylformamide) under reflux conditions.
Industrial Production: While there isn’t widespread industrial production of this specific compound, research laboratories synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other quinazoline-based compounds.
Biology: Investigated for potential biological activities, such as kinase inhibition or enzyme modulation.
Medicine: Research into its pharmacological properties, including potential anticancer effects.
Industry: Limited industrial applications, but its derivatives may find use in drug development.
Mechanism of Action
Targets: The compound likely interacts with specific cellular targets, such as kinases or receptors.
Pathways: It may affect signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Uniqueness: Its combination of quinazoline and tetrazole moieties makes it distinct.
Similar Compounds: Other quinazoline derivatives, such as trityl candesartan cilexetil, exhibit related structures and properties.
Properties
Molecular Formula |
C20H19N7O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(4-oxo-3H-quinazolin-2-yl)-N-[(1-phenyltetrazol-5-yl)methyl]butanamide |
InChI |
InChI=1S/C20H19N7O2/c28-19(21-13-18-24-25-26-27(18)14-7-2-1-3-8-14)12-6-11-17-22-16-10-5-4-9-15(16)20(29)23-17/h1-5,7-10H,6,11-13H2,(H,21,28)(H,22,23,29) |
InChI Key |
AWVGRPKQTMYNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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